molecular formula C13H10N4OS B2867784 N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide CAS No. 1207001-78-2

N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide

Cat. No. B2867784
CAS RN: 1207001-78-2
M. Wt: 270.31
InChI Key: ONKFGYJSWPWHDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide” is a compound with the molecular formula C13H10N4OS and a molecular weight of 270.31. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been used in various pharmaceutical applications .


Molecular Structure Analysis

The molecular structure of “this compound” includes a quinoxaline core, which is a bicyclic compound containing two nitrogen atoms . The compound also contains a carboxamide group and a methylisothiazolyl group attached to the quinoxaline core.

Scientific Research Applications

1. Serotonin Type-3 (5-HT3) Receptor Antagonists

Quinoxalin-2-carboxamides have been synthesized and evaluated for their potential as serotonin type-3 (5-HT3) receptor antagonists. These compounds were designed according to the pharmacophoric requirements of 5-HT3 receptor antagonists and showed promising activity, with one compound emerging as notably potent (R. Mahesh, Thangaraj Devadoss, D. Pandey, S. Yadav, 2011).

2. Antimicrobial Activity

Quinoline derivatives containing an azole nucleus have been prepared and evaluated for their antimicrobial activity. These compounds demonstrated good to moderate activity against a variety of microorganisms, indicating their potential as new drugs for antimicrobial chemotherapy (Muhammet Özyanik, S. Demirci, H. Bektaş, N. Demirbas, 2012).

3. PARP-1 Inhibition

Quinoline-8-carboxamides have been designed and synthesized as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. These inhibitors are of interest due to their wide range of therapeutic activities. The synthesis process introduced diversity in the final step, showing significant potency with one compound having an IC(50) value of 500 nM (A. Lord, M. Mahon, M. D. Lloyd, M. Threadgill, 2009).

4. Photocatalytic Properties

Octamolybdate complexes constructed from a quinoline–imidazole–monoamide ligand have been synthesized and shown to possess electrocatalytic activities, including the reduction of inorganic bromate, nitrite, and hydrogen peroxide, as well as the oxidation of ascorbic acid. These complexes also demonstrated photocatalytic properties for degrading organic dyes, alongside a weak antiferromagnetic behavior for one of the complexes (Lei Li, Xiang Wang, Na Xu, Zhihan Chang, Guocheng Liu, Hong-yan Lin, Xiuli Wang, 2020).

5. Peripheral Benzodiazepine Receptors Visualization

Novel quinoline-2-carboxamide derivatives have been labeled with carbon-11 to serve as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). This research offers promising avenues for PBR imaging in vivo (M. Matarrese, R. Moresco, A. Cappelli, et al., 2001).

Future Directions

Quinoxaline derivatives, including “N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide”, have shown potential in various pharmacological applications . Future research could focus on further exploring these applications, improving the synthesis methods, and investigating the compound’s mechanism of action .

properties

IUPAC Name

N-(3-methyl-1,2-thiazol-5-yl)quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4OS/c1-8-6-12(19-17-8)16-13(18)11-7-14-9-4-2-3-5-10(9)15-11/h2-7H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKFGYJSWPWHDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.